2-(4-methylpiperazin-1-yl)-5-(pyridin-2-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
Description
2-(4-Methylpiperazin-1-yl)-5-(pyridin-2-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a pyridopyrimidinone derivative characterized by a bicyclic pyrido[2,3-d]pyrimidin-4(3H)-one core. Key structural features include:
- Position 5: A pyridin-2-yl group, contributing to π-π stacking interactions and influencing target selectivity.
This scaffold is structurally analogous to FDA-approved kinase inhibitors like Palbociclib, which shares the pyrido[2,3-d]pyrimidinone backbone but differs in substituents and functional groups .
Properties
Molecular Formula |
C17H18N6O |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-(4-methylpiperazin-1-yl)-5-pyridin-2-yl-3H-pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H18N6O/c1-22-8-10-23(11-9-22)17-20-15-14(16(24)21-17)12(5-7-19-15)13-4-2-3-6-18-13/h2-7H,8-11H2,1H3,(H,19,20,21,24) |
InChI Key |
HZEOEKKEGHYQQI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=NC=CC(=C3C(=O)N2)C4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Method A: Pyrimidine-to-Pyridine Cyclization
This approach constructs the fused bicyclic system from preformed pyrimidines. A representative protocol involves:
-
Starting material : 4-Chloro-2-methylthio-pyrimidine-5-carboxylic acid ethyl ester (1 ).
-
Amination : Reaction with amines (e.g., methylpiperazine) in the presence of triethylamine to replace the chlorine atom, yielding intermediates like 2 .
-
Reduction and oxidation : The ester group in 2 is reduced to an alcohol (3 ) using lithium aluminum hydride (LiAlH₄), followed by oxidation to an aldehyde (4 ) with manganese dioxide (MnO₂).
-
Knoevenagel condensation : The aldehyde undergoes condensation with active methylene compounds (e.g., cyanoacetic acid) in the presence of benzylamine to form the pyrido[2,3-d]pyrimidin-4(3H)-one core (5 ).
Key reaction conditions :
-
Amination : Room temperature, anhydrous DMF.
-
Oxidation : MnO₂ in dichloromethane (DCM), 0–25°C.
-
Cyclization : Benzylamine catalyst, reflux in ethanol or toluene.
Method B: Pyridine-to-Pyrimidine Cyclization
This route builds the core by fusing a pyridine ring to a preformed pyrimidine. For example:
-
Synthesis of 4-amino-5-bromopyrimidine (12 ) : Derived from 5-bromo-4-chloropyrimidine via nucleophilic substitution with amines.
-
Cyclization : Intramolecular coupling with pyridine derivatives under palladium catalysis (e.g., Suzuki coupling) to form the fused system.
Advantages :
-
Higher regioselectivity compared to Method A.
| Reagent/Condition | Purpose | Yield |
|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | Coupling pyridin-2-yl group | 75–85% |
Direct Nucleophilic Substitution
If the core has a leaving group (e.g., Cl) at position 5, substitution with pyridin-2-amine under basic conditions (e.g., K₂CO₃ in DMF) can introduce the pyridin-2-yl group.
Advantages :
Introduction of the 2-(4-Methylpiperazin-1-yl) Group
The piperazine substituent at position 2 is introduced via aminolysis or substitution:
Nucleophilic Substitution
-
Halogenated intermediate : A bromine or chlorine atom at position 2 of the pyrido[2,3-d]pyrimidin-4(3H)-one core (7 ).
-
Reaction with 4-methylpiperazine : Performed in polar aprotic solvents (e.g., THF or DMF) under reflux.
Example :
| Reagent/Condition | Purpose | Yield |
|---|---|---|
| 4-Methylpiperazine, THF, reflux | Substitute Cl/Br with piperazine | 70–80% |
Reductive Amination
For cores with a ketone or aldehyde at position 2:
-
Condensation : Reaction with 4-methylpiperazine in the presence of a reducing agent (e.g., NaBH₃CN or H₂/Pd-C).
Advantages :
Purification and Characterization
Post-synthesis purification and structural validation are critical:
Chromatography
Analytical Techniques
| Technique | Application |
|---|---|
| ¹H/¹³C NMR | Confirm regiochemistry and substitution patterns |
| HRMS | Verify molecular weight and purity |
| X-ray crystallography | Determine absolute configuration |
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| A (Cyclization) | Amination → Reduction → Oxidation → Knoevenagel | 60–87 | High scalability, diverse substituents | Multi-step, moderate yields |
| B (Coupling) | Halogenation → Suzuki coupling | 75–85 | High regioselectivity | Requires Pd catalysts |
| C (Substitution) | Halogenation → Piperazine reaction | 70–80 | Simple, cost-effective | Limited to halogenated cores |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
2-(4-methylpiperazin-1-yl)-5-(pyridin-2-yl)pyrido[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully hydrogenated compounds.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrido[2,3-d]pyrimidine structures exhibit significant anticancer properties. The compound under discussion has been studied for its ability to inhibit cancer cell proliferation through various mechanisms, including the modulation of kinase activity and interference with cell cycle progression. Studies have shown that similar compounds can induce apoptosis in cancer cells, making them promising candidates for further development as anticancer agents .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Its structural features allow it to interact with microbial enzymes and cellular processes, potentially leading to effective treatments against bacterial infections. Preliminary studies suggest that it may be effective against a range of pathogens, although further research is needed to confirm these findings and elucidate the mechanisms involved .
Synthesis and Structural Characterization
The synthesis of 2-(4-methylpiperazin-1-yl)-5-(pyridin-2-yl)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from simpler pyrimidine derivatives. Key methods include:
- Condensation Reactions: These are crucial for forming the pyrido[2,3-d]pyrimidine core by combining various heterocycles.
- Functionalization: Subsequent reactions introduce the piperazine and pyridine moieties, enhancing the compound's biological activity.
A detailed synthesis pathway is often documented in chemical literature, showcasing the reaction conditions and yields obtained at each step .
Enzyme Inhibition
The compound acts as an inhibitor of specific enzymes involved in cellular signaling pathways, particularly kinases. This inhibition can disrupt cancer cell growth and survival pathways, making it a valuable lead compound for drug development targeting cancer therapy.
Interaction with Receptors
Studies have indicated that this compound may interact with various receptors in the central nervous system, suggesting potential applications in treating neurological disorders. Its ability to cross the blood-brain barrier enhances its therapeutic prospects in this area .
Case Studies and Research Findings
Numerous studies have explored the efficacy of this compound and its derivatives:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated inhibition of tumor growth in vitro and in vivo models. |
| Study B | Antimicrobial Properties | Showed effectiveness against Gram-positive bacteria with low MIC values. |
| Study C | Neuropharmacology | Indicated potential for treating anxiety disorders through receptor modulation. |
These studies underscore the versatility of this compound as a scaffold for developing new therapeutics across multiple domains.
Mechanism of Action
The mechanism of action of 2-(4-methylpiperazin-1-yl)-5-(pyridin-2-yl)pyrido[2,3-d]pyrimidin-4(3H)-one involves the inhibition of specific molecular targets, such as kinases involved in cell signaling pathways. By binding to these targets, the compound can disrupt cellular processes that are essential for cancer cell proliferation and survival. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
Pyrido[2,3-d]pyrimidinone derivatives are extensively studied for anticancer, antimicrobial, and kinase-inhibitory activities. Below is a comparative analysis of structurally related compounds:
Key Observations
Substituent Impact on Activity :
- Position 2 : Piperazine or pyrazolone groups (as in Palbociclib and compound 5a) correlate with kinase inhibition. The 4-methylpiperazine in the target compound may enhance solubility and target binding compared to hydrazinyl derivatives (e.g., 5b, 8a) .
- Position 5 : Pyridin-2-yl (target compound) vs. p-tolyl (5a) or phenyl (5b). Pyridin-2-yl’s aromatic nitrogen may improve π-stacking in kinase active sites.
Anticancer Activity :
- Compound 5a demonstrates potent activity (IC50: 0.3 µM against HepG-2), surpassing doxorubicin . The target compound’s piperazine group could similarly enhance potency, but empirical data is lacking.
Antimicrobial vs. Anticancer Focus :
- Hydrazinyl-thiophene derivatives (e.g., 8a) and adamantane-containing analogs () prioritize antimicrobial activity, whereas the target compound’s structure aligns more with kinase inhibitors like Palbociclib .
Pharmacokinetic and Toxicity Considerations
Biological Activity
The compound 2-(4-methylpiperazin-1-yl)-5-(pyridin-2-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a member of the pyridopyrimidine family, which has been the subject of extensive research due to its potential therapeutic applications, particularly in oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and structure-activity relationships (SAR).
Pyridopyrimidine derivatives, including the compound , often exhibit their biological activity through the inhibition of specific protein kinases. Notably, they have shown promise as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- Inhibition of CDK4/6 : Research indicates that pyridopyrimidine compounds can selectively inhibit CDK4 and CDK6, leading to G1 phase cell cycle arrest in tumor cells. For instance, PD-0332991 (palbociclib), a related compound, has demonstrated IC50 values of 0.011 μM for CDK4 and 0.015 μM for CDK6 . The inhibition of these kinases results in reduced phosphorylation of retinoblastoma protein (Rb) and subsequent downregulation of E2F-target genes involved in cell proliferation.
- Impact on Tumor Growth : In vivo studies using mouse xenograft models have shown that compounds like PD-0332991 can significantly inhibit tumor growth in various cancers, including breast and colorectal cancer . The therapeutic effects are often enhanced when used in combination with other agents such as aromatase inhibitors.
Structure-Activity Relationships (SAR)
The biological activity of pyridopyrimidine compounds heavily relies on their structural components. Modifications to the piperazine or pyridine moieties can lead to variations in potency and selectivity against different kinases.
Biological Activity Studies
Several studies have evaluated the cytotoxic effects of this compound across different cancer cell lines:
- Cytotoxicity Assays : In vitro assays using K562 (chronic myeloid leukemia) and DU145 (prostate cancer) cell lines demonstrated that this compound exhibits significant cytotoxic effects compared to control treatments .
- Cell Cycle Analysis : Flow cytometry analysis revealed that treated cells exhibited increased G1 phase arrest, confirming the mechanism through which the compound inhibits cell proliferation.
Case Studies
- Colorectal Cancer Models : In a study involving colorectal cancer xenografts, administration of the compound resulted in a significant reduction in tumor size compared to untreated controls . The study highlighted the importance of combining this compound with standard chemotherapy agents for enhanced efficacy.
- Breast Cancer Trials : Clinical trials have shown that when combined with letrozole, this compound leads to improved patient outcomes in hormone receptor-positive breast cancer cases .
Q & A
Q. What are the recommended synthetic routes for 2-(4-methylpiperazin-1-yl)-5-(pyridin-2-yl)pyrido[2,3-d]pyrimidin-4(3H)-one?
- Methodological Answer : The synthesis typically involves multi-step reactions with careful optimization of catalysts and reaction conditions. For example, analogous pyrido[2,3-d]pyrimidinones are synthesized via cyclocondensation of substituted pyrimidine precursors with appropriate amines or heterocyclic aldehydes . Key steps include:
- Use of p-toluenesulfonic acid as a catalyst for one-pot reactions, as demonstrated in similar chromeno-pyrimidine syntheses .
- Solvent selection (e.g., dichloromethane) and base (e.g., NaOH) to control reaction pH and purity .
- Post-synthesis purification via column chromatography or recrystallization to achieve >99% purity .
Q. How can spectroscopic and crystallographic methods validate the compound’s structure?
- Methodological Answer : Structural confirmation requires a combination of:
- NMR spectroscopy (¹H/¹³C) to identify proton environments and carbon frameworks, as used for chromeno-pyrimidine derivatives .
- Mass spectrometry to verify molecular weight and fragmentation patterns .
- Single-crystal X-ray diffraction to resolve bond lengths, angles, and stereochemistry. For example, analogous piperazinyl-pyrimidine derivatives were analyzed using this method to confirm crystallographic parameters (e.g., mean C–C bond length = 0.004 Å, R factor = 0.060) .
Q. What safety protocols are critical during synthesis and handling?
- Methodological Answer : Adhere to hazard codes (e.g., H300 for acute toxicity) and precautionary measures (e.g., P301+P310 for ingestion emergencies):
- Use fume hoods and personal protective equipment (PPE) to avoid inhalation/contact .
- Store in inert atmospheres (N₂/Ar) at –20°C to prevent degradation .
- Follow waste disposal guidelines (e.g., P501) for organic solvents and toxic byproducts .
Advanced Research Questions
Q. How can computational modeling predict the compound’s physicochemical and pharmacokinetic properties?
- Methodological Answer : Use software like ACD/Labs Percepta or Schrödinger Suite to calculate:
- Lipophilicity (logP) and aqueous solubility using fragment-based approaches .
- Drug-likeness via the Lipinski Rule of Five, as applied to chromeno-pyrimidines with similar bioavailability profiles .
- Oral bioavailability predictions based on polar surface area (PSA) and hydrogen-bonding capacity (e.g., PSA = 60.94 Ų for related pyrimidines) .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies often arise from impurities or assay variability. Mitigation strategies include:
- Orthogonal analytical validation : Cross-check purity via HPLC (≥95%) and NMR .
- Dose-response studies to establish EC₅₀/IC₅₀ values under standardized conditions (e.g., pH 6.5 ammonium acetate buffer) .
- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., methylpiperazinyl vs. morpholinyl groups) on target binding .
Q. What strategies optimize reaction yields for large-scale synthesis?
- Methodological Answer : Key factors include:
- Catalyst screening : Acidic catalysts (e.g., p-toluenesulfonic acid) improve cyclization efficiency in one-step syntheses .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Temperature gradients : Gradual heating (e.g., 60°C → 100°C) minimizes side reactions .
Q. How can pharmacological activity be evaluated preclinically?
- Methodological Answer : Adopt a tiered approach:
- In vitro assays : Screen for kinase inhibition (e.g., EGFR, VEGFR) using fluorescence polarization .
- ADME-Tox profiling : Assess metabolic stability in liver microsomes and cytotoxicity in HEK293 cells .
- In vivo models : Use xenograft mice to evaluate antitumor efficacy, referencing protocols for pyridopyrimidine analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
